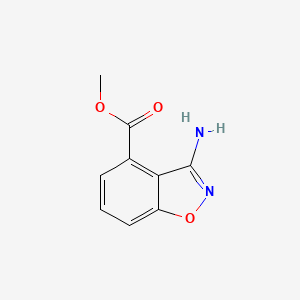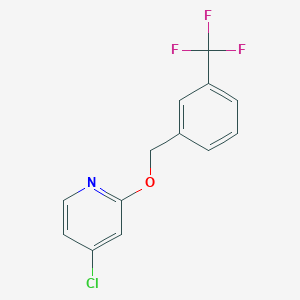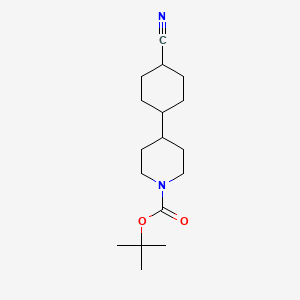
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of an ethoxy group at the second position, an amino group at the fourth position, and an ethyl ester group at the fifth position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the ethoxy and amino groups. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Another method involves the cyclization of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at temperatures ranging from 110°C to 130°C. This reaction forms the desired pyrimidine ring structure with the ethoxy and amino substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and composition of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The amino and ethoxy groups on the pyrimidine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Similar structure but with a hydroxyl group instead of an ethoxy group.
Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate: Contains a thioxo group instead of an ethoxy group.
2-Aminopyrimidine derivatives: These compounds have variations in the amino and other substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) |
InChIキー |
ABYAEJNLTQJFLE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C(C(=N1)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)




![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)






![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)

